molecular formula C9H14ClNO2S3 B2379678 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate CAS No. 300712-89-4

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate

Cat. No.: B2379678
CAS No.: 300712-89-4
M. Wt: 299.85
InChI Key: YHVKTBDLJAUHAO-UHFFFAOYSA-N
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Description

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is a synthetic organic compound known for its versatile applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate typically involves the reaction of 4-chloro-2,5-dihydrothiophene-1,1-dioxide with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dioxido-dihydrothiophen ring to a fully reduced thiophene ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
  • 4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl N,N-diethylcarbamodithioate

Uniqueness

4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2S3/c1-3-11(4-2)9(14)15-8-6-16(12,13)5-7(8)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVKTBDLJAUHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=C(CS(=O)(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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